molecular formula C12H13NO2 B14297437 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- CAS No. 117341-61-4

6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl-

Cat. No.: B14297437
CAS No.: 117341-61-4
M. Wt: 203.24 g/mol
InChI Key: CHSQFKYPKNPOGB-UHFFFAOYSA-N
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Description

6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate . Another method involves the oxidation of 6-methoxy-5-methyl-4-phenyl-6H-1,2-oxazine to the corresponding hydroperoxide, which is then converted to oxazinone by treatment with trimethylsilyl chloride in hexamethyldisilazane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to hydroperoxides and oxazinones.

    Reduction: Potential reduction of the oxazine ring to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the oxazine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazinones.

    Reduction: Reduced oxazine derivatives.

    Substitution: Substituted oxazine compounds with different functional groups.

Scientific Research Applications

6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its cytotoxic effects on cancer cells are likely due to its interaction with cellular DNA and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

117341-61-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methoxy-5-methyl-3-phenyl-6H-oxazine

InChI

InChI=1S/C12H13NO2/c1-9-8-11(13-15-12(9)14-2)10-6-4-3-5-7-10/h3-8,12H,1-2H3

InChI Key

CHSQFKYPKNPOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NOC1OC)C2=CC=CC=C2

Origin of Product

United States

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